molecular formula C17H16N4O B5217848 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol

2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol

Cat. No. B5217848
M. Wt: 292.33 g/mol
InChI Key: SWPPXDMWGITSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, also known as HPPH, is a small molecule that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.

Mechanism of Action

The mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves the production of ROS upon activation by light. These ROS can cause damage to cancer cells, leading to cell death. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Biochemical and physiological effects:
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to have low toxicity and minimal side effects in preclinical studies. It has also been shown to have good pharmacokinetic properties, including a long half-life and good tissue penetration. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol is its low toxicity and minimal side effects, which makes it a promising candidate for clinical use in PDT. However, one limitation is its relatively low yield in the synthesis method, which may limit its availability for research and clinical use.

Future Directions

There are several potential future directions for research on 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. One direction is to optimize the synthesis method to increase the yield and availability of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. Another direction is to further investigate the mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol and its effectiveness in PDT for different types of cancer. Additionally, research could focus on combining 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.

Synthesis Methods

The synthesis of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves several steps, including the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,6-dioxoheptanedinitrile, which is then reacted with hydrazine hydrate to form 2-hydrazino-4-methyl-6-(4-methylphenyl)pyrimidine. This intermediate is then reacted with 2-nitrophenol to form 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, followed by exposure to light of a specific wavelength, which activates the photosensitizer and produces ROS that can damage cancer cells. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to be effective in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer.

properties

IUPAC Name

2-[2-hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)14-10-15(20-17(19-14)21-18)13-4-2-3-5-16(13)22/h2-10,22H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPPXDMWGITSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol

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